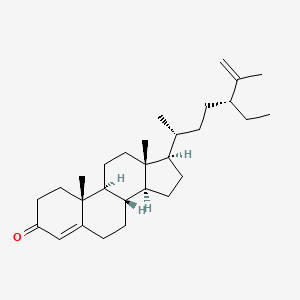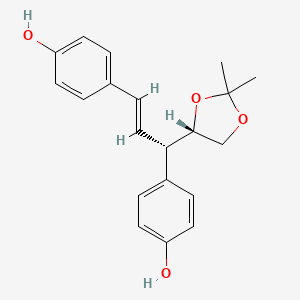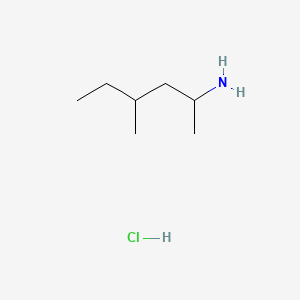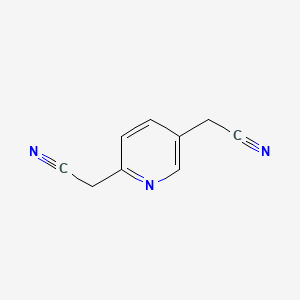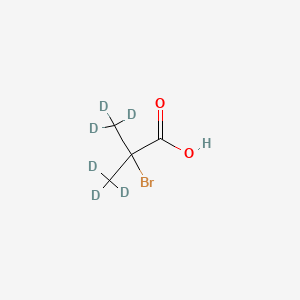
Acide 2-bromoisobutyrique-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Bromoisobutyric-d6 Acid is extensively used in scientific research, particularly in the synthesis of dextran macroinitiators for atom transfer radical polymerization (ATRP). This process involves the partial esterification of the hydroxyl group of polysaccharides . Additionally, it is used in the preparation of multifunctional silica colloids by coating them with 2-bromo-2-methylpropionic acid stabilized quantum dots .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromoisobutyric-d6 Acid can be synthesized through the bromination of isobutyric acid. The reaction typically involves the use of elemental bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for 2-Bromoisobutyric-d6 Acid are not widely documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoisobutyric-d6 Acid primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by another nucleophile .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols, under mild to moderate temperatures .
Major Products: The major products formed from these substitution reactions depend on the nucleophile used. For example, reacting 2-Bromoisobutyric-d6 Acid with sodium hydroxide would yield isobutyric acid, while reaction with an amine would produce an amide derivative .
Mécanisme D'action
The mechanism of action of 2-Bromoisobutyric-d6 Acid involves its role as a precursor in various chemical reactions. The bromine atom in the compound is highly reactive, making it a suitable candidate for substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-Bromobutyric acid
- α-Bromobutyric acid
- 2-Bromo-2-methylpropionic acid
Uniqueness: 2-Bromoisobutyric-d6 Acid is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This feature allows researchers to track the compound in various biochemical pathways and reactions, providing valuable insights into reaction mechanisms and kinetics .
Propriétés
IUPAC Name |
2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPGBOGLXKMDU-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
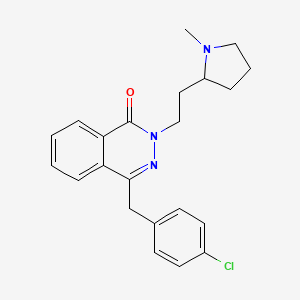
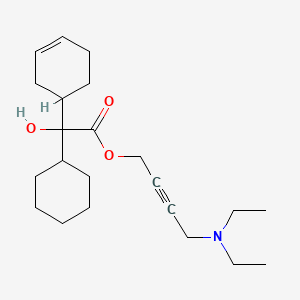
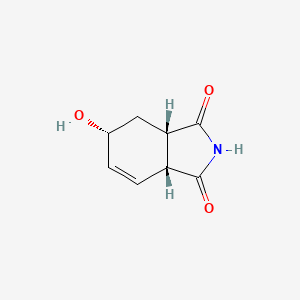

![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B566084.png)
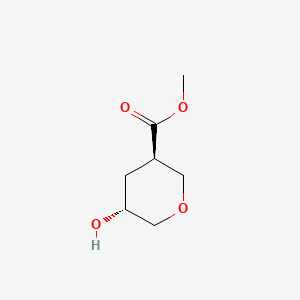
![N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine](/img/structure/B566089.png)
![2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566093.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
